![molecular formula C17H23ClN2O4S B7713411 N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713411.png)
N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide
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Overview
Description
N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, also known as FMA-12, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FMA-12 is a sulfonamide derivative and has been shown to exhibit anti-inflammatory and analgesic properties.
Mechanism of Action
The exact mechanism of action of N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide is not fully understood. However, it is believed that N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide reduces inflammation and pain.
Biochemical and physiological effects:
N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to reduce the expression of inflammatory mediators such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide is its potential therapeutic applications in the treatment of inflammation and pain. N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has also been investigated for its potential use in the treatment of neuropathic pain, a condition that is often resistant to conventional pain medications. However, one of the limitations of N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide is its relatively low potency compared to other anti-inflammatory and analgesic agents.
Future Directions
There are several future directions for the research and development of N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide. One area of interest is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of interest is the investigation of N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide for its potential use in the treatment of other inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide and to identify potential drug targets for the development of more potent and selective anti-inflammatory and analgesic agents.
Conclusion:
In conclusion, N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide is a novel compound that has shown promise as a potential therapeutic agent for the treatment of inflammation and pain. Although further research is needed to fully understand the mechanism of action and to identify potential drug targets, N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide represents a promising avenue for the development of new anti-inflammatory and analgesic agents.
Synthesis Methods
The synthesis of N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide involves the reaction of 2-(2-phenylethyl)benzenesulfonyl chloride with furan-2-carboxaldehyde, followed by the addition of N-(2-aminoethyl)acetamide. The reaction is carried out in the presence of a base and a solvent such as dichloromethane or chloroform. The final product is obtained by recrystallization from a suitable solvent.
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain. N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has also been investigated for its potential use in the treatment of neuropathic pain, a complex and debilitating condition that affects millions of people worldwide.
properties
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-N-cyclopropylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4S/c1-2-24-15-6-3-13(18)11-16(15)25(22,23)20-9-7-12(8-10-20)17(21)19-14-4-5-14/h3,6,11-12,14H,2,4-5,7-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQFATGUCDAYCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-cyclopropylpiperidine-4-carboxamide |
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